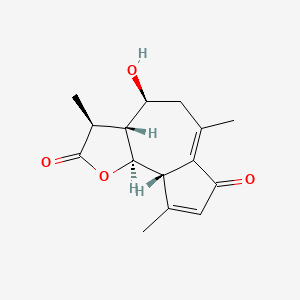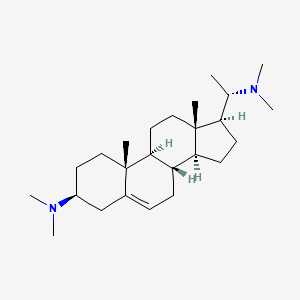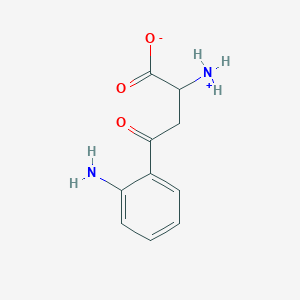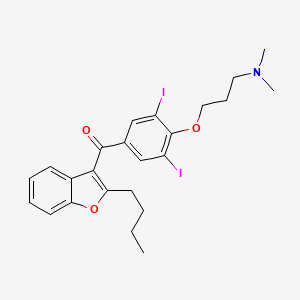
Austricin
説明
Austricin is a member of the class of compounds known as gamma butyrolactones . It is a sesquiterpene lactone and its molecular formula is C15H18O4 .
Synthesis Analysis
Austricin has been found in various plant species, including Artemisia austriaca and Artemisia juncea . The molecular docking and molecular dynamics simulation results supported good interaction between HSP90 protein and Austricin .Molecular Structure Analysis
The Austricin molecule contains a total of 39 bond(s). There are 21 non-H bond(s), 4 multiple bond(s) . The 2D chemical structure image of Austricin is also called the skeletal formula .Chemical Reactions Analysis
The acylation and relactonization reactions of austricin have been investigated . The hydrolysis of austricin has also been studied .Physical And Chemical Properties Analysis
Austricin has the molecular formula C15H18O4 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Anti-inflammatory Applications
Austricin has been studied for its potential anti-inflammatory effects. Sesquiterpene lactones, the class of compounds to which Austricin belongs, have shown anti-edematous effects in various studies .
Antihypoxic Effects
Research has investigated Austricin derivatives for their antihypoxic properties, which could be beneficial in conditions where tissues are deprived of adequate oxygen supply .
Wound Healing
Infusions containing Austricin have demonstrated positive effects on wound healing, suggesting a role in promoting tissue repair processes .
Hemorrhage Management
The application of Austricin-containing infusions has also been associated with beneficial outcomes in managing hemorrhages .
作用機序
Target of Action
Austricin, also known as Desacetylmatricarin, is a sesquiterpene lactone that can be isolated from Artemisia The primary targets of Austricin are not explicitly mentioned in the available literature
Mode of Action
Sesquiterpene lactones are known for their wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects .
Biochemical Pathways
They often exert their effects by reacting with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins, leading to the modification of protein function .
Result of Action
Sesquiterpene lactones, including austricin, are known for their potential anti-inflammatory and anti-cancer effects . More research is needed to understand the specific effects of Austricin at the molecular and cellular levels.
特性
IUPAC Name |
(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-6-4-10(17)13-8(3)15(18)19-14(13)12-7(2)5-9(16)11(6)12/h5,8,10,12-14,17H,4H2,1-3H3/t8-,10-,12-,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUOZXZDDBRJEP-XUNJKSNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Austricin | |
CAS RN |
10180-88-8 | |
| Record name | Hydroxyachillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010180888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Austricin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DEACETYLMATRICARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P8G4SWG5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Austricin?
A1: Austricin (Desacetylmatricarin) has the molecular formula C17H20O5 and a molecular weight of 304.34 g/mol. [, , , , , , ]
Q2: In which plant species has Austricin been identified?
A2: Austricin has been found in various plant species, including Artemisia austriaca [], Basin Big Sagebrush (Artemisia tridentata subsp. tridentata) [], Taraxacum platycarpum [], Notoseris porphyrolepis [], Cichorium intybus [], Achillea millefolium [, , , , ], Artemisia leucodes [], Artemisia juncea [], Notoseris psilolepis [], Saussurea alata [], Artemisia ludoviciana var. latiloba [], Taraxacum mongolicum [], Artemisia incana [], Picris rigida [], Artemisia splendens [], and Notoseris gracilipes [].
Q3: What spectroscopic data is available for characterizing Austricin?
A3: Austricin has been characterized using various spectroscopic techniques, including IR [, , , ], UV [, ], 1D and 2D NMR (H-1 NMR, C-13 NMR, DEPT, HMQC, HMBC) [, , , , , ], and mass spectrometry (MS) [, ]. Crystal and molecular structures have also been studied by X-ray diffraction analysis. [, ]
Q4: What are the primary biological activities reported for Austricin?
A4: Austricin has shown promising biological activities, including anti-allergic effects [], anti-inflammatory properties [, , ], and potential hypolipidemic activity [].
Q5: How does Austricin exert its anti-inflammatory effects?
A5: Studies suggest that Austricin may exert its anti-inflammatory effects through multiple mechanisms, including the inhibition of nitric oxide (NO) production, reduction of inducible NO synthase and cyclooxygenase-2 expression, and suppression of pro-inflammatory cytokine production (interleukin-1β and tumor necrosis factor-α) in LPS-stimulated macrophages. []
Q6: What evidence supports Austricin's potential as a hypolipidemic agent?
A6: Virtual screening studies using molecular docking suggest that Austricin may interact with the cholesterol 7α-hydroxylase (CYP7A1) enzyme, a key regulator of cholesterol metabolism. Further research is needed to confirm this interaction and investigate its implications for lipid lowering. []
Q7: How does the structure of Austricin relate to its biological activity?
A7: While specific structure-activity relationships for Austricin require further investigation, its α-methylene-γ-lactone moiety has been implicated in its biological activities. [] Modifications to this moiety could potentially alter its potency and selectivity.
Q8: Are there any known cases of allergic contact dermatitis related to Austricin?
A8: While Austricin itself has not been directly implicated in allergic contact dermatitis, it is a sesquiterpene lactone, and some members of this class of compounds found in Chamomilla recutita have been identified as potential allergens. []
Q9: What analytical methods are typically used to characterize and quantify Austricin?
A10: Common analytical techniques employed for Austricin analysis include thin-layer chromatography (TLC) [, ], high-performance liquid chromatography (HPLC) [, , ], and mass spectrometry (MS) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B1673877.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide](/img/structure/B1673880.png)
![N-(1H-indazol-5-yl)-N'-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine](/img/structure/B1673881.png)




![2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol](/img/structure/B1673891.png)